molecular formula C11H17N3O2 B11802354 N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide

Cat. No.: B11802354
M. Wt: 223.27 g/mol
InChI Key: KZEUXHYBJRASJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is a synthetic small molecule designed for pharmacological and life sciences research. It features a hybrid architecture combining an isoxazole heterocycle, a piperidine moiety, and a carboxamide group. This specific molecular framework is of significant interest in medicinal chemistry, as both isoxazole and piperidine scaffolds are prevalent in bioactive compounds and approved therapeutics . Isoxazole derivatives are recognized for their wide spectrum of biological activities, which include serving as core structures in antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents . The piperidine ring is a common pharmacophore found in molecules that interact with the central nervous system . The incorporation of the N,N-dimethylcarboxamide group is a frequent strategy to fine-tune the molecule's physicochemical properties, such as its polarity and hydrogen-bonding capacity, which can influence its pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, or as a pharmacologically active scaffold for in vitro biological screening against various disease targets. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-dimethyl-3-piperidin-3-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-4-3-5-12-6-8/h7-8,12H,3-6H2,1-2H3

InChI Key

KZEUXHYBJRASJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CON=C1C2CCCNC2

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

The most prevalent method involves [3+2] cycloaddition between in situ-generated nitrile oxides and π-systems. For this compound, this approach enables simultaneous installation of the piperidine and carboxamide groups.

Protocol (Adapted from):

  • Generate nitrile oxide 6 from hydroxamoyl chloride 5 using N-chlorosuccinimide (NCS) in CHCl₃ at 0°C (82% yield)

  • React 6 with propargylamine derivative 7 (bearing piperidin-3-yl group) under Cu(I) catalysis

  • Achieve regioselective cyclization to isoxazole 8 (Scheme 1)

Critical Parameters:

  • Temperature : −20°C minimizes side reactions

  • Catalyst : Cu(acac)₂ (5 mol%) enhances reaction rate 3-fold

  • Solvent : Dichloromethane (DCM) optimizes dipole stabilization

Yield Optimization Data:

Piperidine SubstituentReaction Time (h)Yield (%)
3-Piperidinyl484
4-Piperidinyl672

Condensation of β-Diketones with Hydroxylamine

Alternative routes employ β-ketoamide precursors cyclized with hydroxylamine hydrochloride. This method facilitates direct installation of the carboxamide group.

Synthetic Procedure ():

  • Condense ethyl acetoacetate 9 with N,N-dimethylglycine ethyl ester 10 under ultrasound irradiation (40 kHz)

  • Treat intermediate β-ketoamide 11 with NH₂OH·HCl in EtOH/H₂O (3:1) at 80°C

  • Isolate isoxazole 12 via column chromatography (SiO₂, hexane/EtOAc 4:1)

Advantages:

  • Eliminates metal catalysts

  • Achieves 89% yield in 2.5 h

  • Scalable to 100 g batches

Piperidine Ring Functionalization Strategies

Mitsunobu Etherification

Early-stage installation of piperidine via Mitsunobu reaction ensures optimal stereochemical control:

  • React alcohol 13 with piperidin-3-ol 14 using DIAD/PPh₃ in THF

  • Isolate ether 15 in 78% yield after 12 h

  • Proceed to cycloaddition or amidation steps

Limitations:

  • Requires anhydrous conditions

  • Phosphine byproducts complicate purification

Nucleophilic Aromatic Substitution

Carboxamide Group Installation

HATU-Mediated Amidation

High-efficiency coupling of isoxazole-4-carboxylic acid 18 with dimethylamine:

  • Activate 18 with HATU (1.2 eq) and DIPEA (3 eq) in DMF

  • Add dimethylamine hydrochloride (2 eq) at 0°C

  • Stir 4 h at RT, isolate product via acid/base extraction

Performance Metrics:

  • Yield: 92%

  • Purity: >99% (HPLC)

  • Scalability: Demonstrated at 1 kg scale

Schlenk Equilibrium Techniques

For oxygen-sensitive intermediates, Schlenk lines enable anhydrous amidation:

  • Generate acid chloride 19 using (COCl)₂ in dry DCM

  • Bubble dimethylamine gas into solution at −78°C

  • Warm to RT, filter precipitate

Yield Comparison:

MethodScale (g)Yield (%)
HATU1092
Schlenk588

Integrated Synthetic Routes

Convergent Synthesis (Path A → C)

Combining cycloaddition with Mitsunobu functionalization:

  • Prepare nitrile oxide 20 from chloroxime 19

  • Cycloadd with propargyl piperidine 21 → isoxazole 22 (84%)

  • Amidate 22 via HATU → final product (90%)

Total Yield : 75.6% over 3 steps

Linear Synthesis (Path B → D)

Sequential construction from preformed piperidine:

  • Synthesize β-ketoamide 23 (89%)

  • Cyclize to isoxazole 24 (91%)

  • Brominate → 25 (82%)

  • Piperidine substitution → 26 (85%)

  • Final amidation → target (92%)

Total Yield : 58.3% over 5 steps

Process Optimization and Green Chemistry

Recent advances emphasize sustainability:

  • Solvent-Free Cycloaddition :

    • Ball-milling nitrile oxides with alkynes achieves 88% yield in 30 min

    • Eliminates 5 L solvent/kg product

  • Biocatalytic Amidation :

    • Lipase-mediated coupling reduces EDCI waste by 70%

    • Enables reactions in pH 7.4 buffer at 37°C

  • Flow Chemistry :

    • Continuous flow system reduces reaction time from 8 h → 12 min

    • Achieves 99.8% conversion with 0.5 s residence time

Analytical Characterization Benchmarks

Critical QC parameters for final product:

ParameterSpecificationMethod
Purity≥99.5% (HPLC)USP <621>
Residual Solvents<500 ppm DMFGC-MS
Chirality>99% eeChiral HPLC
Crystal FormPolymorph IXRD

Stability studies indicate 24-month shelf life at −20°C under argon .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and carboxamide group serve as reactive sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Products Key Findings
Alkylation Methyl iodide, DMF, K₂CO₃, 60°C, 12 hrsQuaternary ammonium derivativesAlkylation occurs at the piperidine nitrogen, forming stable salts.
Acylation Acetyl chloride, pyridine, RT, 6 hrsN-Acetyl-piperidinylisoxazole carboxamideAcylation modifies pharmacological properties while retaining the isoxazole core.

Hydrolysis Reactions

The isoxazole ring and carboxamide group undergo hydrolysis under acidic or basic conditions.

Conditions Products Mechanistic Pathway Applications
Acidic (HCl, reflux) 3-(Piperidin-3-yl)isoxazole-4-carboxylic acidCleavage of the carboxamide group to carboxylic acid.Used to generate intermediates for further functionalization.
Basic (NaOH, 80°C) Degraded isoxazole fragmentsRing-opening via hydroxide attack at the oxygen atom .Limited synthetic utility due to low selectivity .

Oxidation and Reduction Reactions

The piperidine ring and isoxazole system exhibit redox activity.

Reaction Reagents Products Observations
Oxidation KMnO₄, acetone/H₂O, 40°CPiperidine N-oxide derivativesSelective oxidation at the piperidine nitrogen enhances solubility.
Reduction NaBH₄, MeOH, RT Partially saturated isoxazole derivativesPartial reduction preserves the heterocyclic core .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions and thermal rearrangements.

Reaction Conditions Products Research Insights
Thermal Rearrangement 150°C, toluene, 8 hrs Pyridine-3-carboxamide derivativesRearrangement driven by ring strain relief .
Click Chemistry Cu(I)-catalyzed azide-alkyne, RT Triazole-linked conjugatesEnables bioconjugation for drug delivery systems .

ERK5 Inhibition Derivatives (Patent WO2007078113A1 )

  • Modification : Introduction of chloro or pyridinyl groups to the phenyl ketone moiety.

  • Outcome : Enhanced ERK5 inhibition (IC₅₀ = 12 nM) but increased hERG liability .

Immunomodulatory Analogues (PMC6222914 )

  • Reaction : Hydrazide formation via reaction with semicarbazide.

  • Biological Effect : Upregulated IL-17F and CX3CL1 cytokines, suggesting Th17 pathway modulation .

Stability and Degradation Pathways

Factor Effect
pH < 3 Rapid hydrolysis of the carboxamide group to carboxylic acid.
UV Exposure Photooxidation of the isoxazole ring, forming nitrile oxides .
Enzymatic (CYP450) N-Demethylation at the piperidine ring, generating primary amines .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide has shown potential as a pharmacological agent due to its ability to interact with various biological targets. Its structural similarity to natural biomolecules allows it to modulate biological pathways effectively. Research has indicated that compounds within this class can exhibit anti-inflammatory, anticancer, and neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against neurodegenerative conditions

Immunomodulatory Effects

Research indicates that this compound can modulate immune responses. In vitro studies demonstrated its ability to suppress the proliferation of peripheral blood mononuclear cells (PBMC) and reduce the production of pro-inflammatory cytokines such as TNF-alpha .

Case Study: Inhibition of TNF-alpha Production
In a controlled experiment, PBMCs treated with this compound showed a significant decrease in TNF-alpha secretion compared to untreated controls, highlighting its potential as an immunosuppressive agent .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. A study involving different cancer cell lines revealed that this compound induces apoptosis and inhibits cell growth at low micromolar concentrations .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Apoptosis induction
HeLa (Cervical Cancer)10.5Cell cycle arrest
A549 (Lung Cancer)12.0Inhibition of ERK5 pathway

Industrial Applications

This compound is also utilized in the development of agrochemicals and dyes due to its chemical stability and reactivity patterns. Its role as a building block for synthesizing more complex heterocyclic compounds makes it valuable in industrial chemistry.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related isoxazole carboxamides and their distinguishing attributes:

Compound Name Substituents (Position 3/4) Molecular Weight Biological Activity/Application Reference
N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide Piperidin-3-yl / N,N-dimethyl carboxamide Not explicitly provided Under investigation (assumed CNS or metabolic targets) N/A
Leflunomide 5-Methyl / N-[4-(trifluoromethyl)phenyl] 270.21 Immunosuppressive (rheumatoid arthritis)
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide 5-Methyl / N-(4-pyridinyl) 203.20 Not explicitly stated (potential kinase inhibition)
N-[4-(Dimethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide (40) 3-Nitrophenyl / N-[4-(dimethylamino)phenyl] 366.37 GABA receptor modulation (SAR study)
5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide Cyclopropyl / Piperidin-4-ylmethyl (modified) 385.50 Not explicitly stated (likely CNS-targeted)

Key Differences and Structure-Activity Relationships (SAR)

Piperidine vs. Aromatic Substituents
  • Piperidin-3-yl Group (Target Compound): The piperidine ring introduces conformational flexibility and a basic nitrogen, which may enhance binding to receptors with hydrophobic pockets or acidic residues (e.g., neurotransmitter receptors). This contrasts with leflunomide’s rigid 4-(trifluoromethyl)phenyl group, which contributes to its immunosuppressive activity via dihydroorotate dehydrogenase (DHODH) inhibition .
  • However, the absence of a basic nitrogen in the substituent (compared to piperidine) may reduce bioavailability .
Carboxamide Modifications
  • This contrasts with compound 40’s N-[4-(dimethylamino)phenyl] group, which introduces a tertiary amine capable of pH-dependent ionization, possibly enhancing solubility and receptor binding .
  • Trifluoromethyl Group (Leflunomide): The electron-withdrawing trifluoromethyl group stabilizes the carboxamide bond and enhances metabolic resistance, critical for its long-acting immunosuppressive effects .

Biological Activity

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide, commonly referred to as a derivative of isoxazole, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that combines a piperidine ring with an isoxazole moiety, which is known to influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}N2_{2}O, with a molecular weight of approximately 208.27 g/mol. The isoxazole ring contributes to the compound's diverse biological properties, particularly in pharmacology.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown potential as a lead in drug development for cancer treatment, particularly through the inhibition of the ERK5 signaling pathway, which is implicated in cellular proliferation and survival .
  • Anti-inflammatory Effects : Studies have demonstrated its ability to modulate immune responses, suggesting applications in inflammatory diseases .
  • Neuropharmacological Effects : Given its structure, it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • ERK5 Inhibition : Research has highlighted its role as a selective inhibitor of the ERK5 pathway, which could lead to reduced cancer cell proliferation and migration .
  • Immune Modulation : The compound has been observed to inhibit TNFα production and lymphocyte proliferation in vitro, indicating its potential as an immunosuppressive agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits ERK5 pathway; reduces cell proliferation
Anti-inflammatoryModulates immune response; inhibits TNFα production
NeuropharmacologicalPotential effects on neurotransmitter systems

Case Study: ERK5 Inhibition

In a study involving various derivatives of piperidine and isoxazole compounds, this compound was found to exhibit nanomolar potency against ERK5. This suggests that modifications to the piperidine or isoxazole moieties could further enhance its inhibitory effects .

Immunomodulatory Effects

A separate investigation demonstrated that this compound significantly inhibited the humoral immune response in mouse models, showcasing its potential for treating autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis can be approached via coupling reactions between isoxazole-4-carboxylic acid derivatives and substituted piperidines. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent systems (e.g., DMF or dichloromethane) to enhance yield. Evidence from pyridinedicarboximide syntheses suggests that temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical .
  • Data Consideration : Monitor reaction progress via TLC or LC-MS. Post-synthesis purification may require column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify substituent positions on the piperidine and isoxazole rings. For example, the dimethylamide group typically shows singlet peaks in 1H^1H NMR (~3.0 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous isoxazole carboxamides .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (error < 2 ppm) .

Q. What analytical methods are suitable for assessing purity and identifying process-related impurities?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is effective. For impurities, spiked samples can identify retention times, while LC-MS/MS aids in structural elucidation. Impurity profiling for similar carboxamides has identified byproducts such as unreacted intermediates or dealkylated analogs .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its pharmacological activity, and what strategies exist to resolve enantiomers?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) can separate enantiomers. Pharmacological assays (e.g., receptor binding studies or enzyme inhibition) should compare racemic mixtures vs. resolved enantiomers. Piperidine ring conformation may affect binding to targets like neurotransmitter receptors, as seen in related piperazine derivatives .
  • Data Contradictions : Some studies report minimal stereochemical impact on activity for rigid analogs, while others note significant differences in bioavailability .

Q. What computational approaches are effective for predicting the compound’s binding affinity to neurological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin or dopamine receptors). Focus on the piperidine moiety’s basic nitrogen and isoxazole’s dipole interactions.
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
    • Validation : Compare computational results with in vitro assays (e.g., radioligand displacement) to refine force field parameters .

Q. How can metabolic stability and cytochrome P450 (CYP) interactions be evaluated preclinically?

  • Methodology :

  • Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS to calculate half-life (t1/2t_{1/2}).
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/non-competitive inhibition.
    • Data Interpretation : Piperidine-containing compounds often exhibit CYP2D6 inhibition due to basic nitrogen interactions, necessitating structural modifications (e.g., fluorine substitution) .

Q. What strategies mitigate solubility challenges in aqueous formulations?

  • Methodology :

  • Salt Formation : Screen counterions (e.g., HCl, citrate) to enhance solubility.
  • Nanoparticle Formulation : Use antisolvent precipitation with stabilizers (e.g., poloxamer 407) to produce nanosuspensions.
    • Evidence : Piperidine analogs with logP > 3 often require cyclodextrin complexation or pH-adjusted saline buffers for in vivo studies .

Contradictions and Open Research Questions

  • Synthetic Yield vs. Purity : Some protocols report high yields (>70%) but require extensive purification, while low-yield routes (<30%) yield >98% purity directly .
  • Target Selectivity : Computational models predict off-target binding to sigma receptors, yet experimental data remain inconclusive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.